molecular formula C8H12O3 B038540 Ethyl 5-hydroxycyclopent-1-enecarboxylate CAS No. 115401-40-6

Ethyl 5-hydroxycyclopent-1-enecarboxylate

Cat. No. B038540
CAS RN: 115401-40-6
M. Wt: 156.18 g/mol
InChI Key: ODFAUQJUEVMADD-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxycyclopent-1-enecarboxylate is a chemical compound that belongs to the family of cyclopentenones. It is a highly reactive molecule that has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxycyclopent-1-enecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-hydroxycyclopent-1-enecarboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. In vivo studies have shown that it has anti-cancer properties, inhibiting the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 5-hydroxycyclopent-1-enecarboxylate is its high reactivity, which makes it a useful building block for the synthesis of complex molecules. It also has potential applications in the development of new drugs for the treatment of various diseases. However, one of the limitations of Ethyl 5-hydroxycyclopent-1-enecarboxylate is its instability, which can make it difficult to handle and store.

Future Directions

There are several future directions for the study of Ethyl 5-hydroxycyclopent-1-enecarboxylate. One area of research is the development of new synthetic methods for the production of Ethyl 5-hydroxycyclopent-1-enecarboxylate and its derivatives. Another area of research is the elucidation of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of Ethyl 5-hydroxycyclopent-1-enecarboxylate in vivo, which could pave the way for its clinical use.

Synthesis Methods

Ethyl 5-hydroxycyclopent-1-enecarboxylate can be synthesized by a variety of methods, including the reaction of cyclopentadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of cyclopentadiene with ethyl acrylate in the presence of a palladium catalyst. The resulting compound can be purified by column chromatography or recrystallization.

Scientific Research Applications

Ethyl 5-hydroxycyclopent-1-enecarboxylate has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of complex molecules. In biochemistry, it has been shown to have anti-inflammatory and anti-cancer properties. In pharmacology, it has been studied for its potential use as a drug for the treatment of various diseases.

properties

CAS RN

115401-40-6

Product Name

Ethyl 5-hydroxycyclopent-1-enecarboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 5-hydroxycyclopentene-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h4,7,9H,2-3,5H2,1H3

InChI Key

ODFAUQJUEVMADD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCCC1O

Canonical SMILES

CCOC(=O)C1=CCCC1O

synonyms

ETHYL 5-HYDROXY-CYCLOPENT-1-ENECARBOXYLATE

Origin of Product

United States

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